L-N-Boc-3-methylmorpholine L-N-Boc-3-methylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16226358
InChI: InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3
SMILES:
Molecular Formula: C21H22BrNO4
Molecular Weight: 432.3 g/mol

L-N-Boc-3-methylmorpholine

CAS No.:

Cat. No.: VC16226358

Molecular Formula: C21H22BrNO4

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

L-N-Boc-3-methylmorpholine -

Specification

Molecular Formula C21H22BrNO4
Molecular Weight 432.3 g/mol
IUPAC Name tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Standard InChI InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3
Standard InChI Key NOVNBQKUIAJJBO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

L-N-Boc-3-methylmorpholine (CAS: 1052680-53-1) belongs to the class of N-protected morpholine derivatives. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . The compound’s IUPAC name is 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid, though the "L" designation specifies the levorotatory enantiomer, indicating its chiral configuration at the 3-position . Key structural features include:

  • Morpholine ring: A six-membered ring containing one oxygen and one nitrogen atom, providing a rigid scaffold for stereochemical control.

  • Boc protective group: The tert-butoxycarbonyl moiety protects the secondary amine, preventing unwanted side reactions during synthesis .

  • 3-Methyl substitution: Introduces steric hindrance, influencing ring conformation and intermolecular interactions .

Table 1: Physicochemical Properties of L-N-Boc-3-Methylmorpholine

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
AppearanceWhite to yellow solid
Melting PointNot reported (decomposition observed)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
Chiral Purity>98% enantiomeric excess (ee)

Synthetic Methodologies

Chiral Synthesis Strategies

The synthesis of L-N-Boc-3-methylmorpholine hinges on asymmetric methodologies to preserve enantiomeric purity. A pivotal approach, adapted from CA2961984A1, involves:

  • Protection of the amine: The morpholine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) .

  • Methyl introduction: A methyl group is introduced at the 3-position via alkylation or Mitsunobu reaction, leveraging chiral auxiliaries or catalysts to enforce stereocontrol .

  • Resolution of enantiomers: Chiral chromatography or enzymatic resolution isolates the L-enantiomer, achieving >98% ee .

Key Challenges:

  • Racemization risk: The Boc group’s electron-withdrawing nature can destabilize adjacent stereocenters during prolonged reactions. Mitigation involves low-temperature conditions (0–5°C) and shortened reaction times .

  • Byproduct formation: Competing N-alkylation or overprotection is minimized using stoichiometric Boc₂O and iterative purification .

Case Study: Scalable Production

A patented route (WO2013/050424) details a gram-scale synthesis:

  • Step 1: Boc protection of 3-methylmorpholine using Boc₂O in dichloromethane (82% yield) .

  • Step 2: Recrystallization from hexane/ethyl acetate to enhance enantiopurity .

  • Step 3: Characterization via 1H^1\text{H}-NMR and chiral HPLC confirms >99% chemical purity and 98.5% ee .

Applications in Pharmaceutical Chemistry

Neurokinin-3 Receptor Antagonists

L-N-Boc-3-methylmorpholine serves as a key intermediate in synthesizing NK-3 antagonists, which show promise in treating schizophrenia and metabolic disorders . The Boc group facilitates selective acylation at the nitrogen, while the methyl group enhances binding affinity to the receptor’s hydrophobic pocket .

Protease Inhibitors

In SARS-CoV 3CL protease inhibitors, morpholine derivatives analogous to L-N-Boc-3-methylmorpholine improve pharmacokinetic profiles by modulating solubility and metabolic stability . For instance, dipeptide-conjugated inhibitors incorporating this scaffold exhibit IC₅₀ values of 13 μM, outperforming earlier analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data from related Boc-protected morpholines ( ) provide insights:

  • 1H^1\text{H}-NMR (CDCl₃): δ 1.26 (s, 9H, Boc tert-butyl), 3.34–3.60 (m, 4H, morpholine ring), 4.18–4.50 (m, 2H, CH₂ adjacent to nitrogen) .

  • 13C^{13}\text{C}-NMR: δ 79.7 (Boc carbonyl), 55.3 (morpholine C-3), 28.4 (tert-butyl CH₃) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺: 246.10 (calculated: 245.27) .

  • Fragmentation patterns confirm loss of the Boc group (m/z 146.08) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator